Predicted Lipophilicity (XLogP3) Differentiation
Computational prediction places the lipophilicity of 2-(4-methoxy-3-methylphenyl)azetidine at an estimated XLogP3 of ~1.7–1.9, based on class-level extrapolation from related azetidines [1]. This is notably higher than 2-(4-methoxyphenyl)azetidine (XLogP3 = 1.4) [2] and comparable to certain drug-like azetidine scaffolds [1]. The o-methyl group contributes to increased lipophilicity, potentially enhancing membrane permeability relative to the non-methylated analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~1.7–1.9 (estimated, class-level) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)azetidine: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 |
| Conditions | Computed XLogP3 values from PubChem (comparator) and class-level analog data (target) |
Why This Matters
The enhanced lipophilicity suggests improved passive membrane permeability, a key parameter for CNS drug discovery programs and cell-based assay performance.
- [1] PubChem. (2025). Computed XLogP3 values for structurally related azetidines and 2-arylazetidine derivatives. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 53408761, 2-(4-Methoxyphenyl)azetidine. XLogP3-AA: 1.4. National Library of Medicine. View Source
